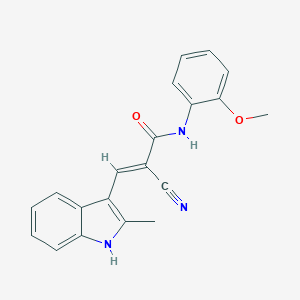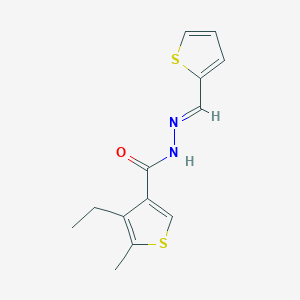![molecular formula C12H5Cl5O3 B455795 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-93-0](/img/structure/B455795.png)
5-[(Pentachlorophenoxy)methyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pentachlorophenoxy)methyl]-2-furaldehyde is a chemical compound with the molecular formula C12H5Cl5O3 . It has an average mass of 374.431 Da and a monoisotopic mass of 371.868134 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 5 hydrogen atoms, 5 chlorine atoms, and 3 oxygen atoms . The exact mass is 373.865182 g/mol and the monoisotopic mass is 371.868132 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.4 g/mol . It has a computed XLogP3-AA value of 5.4, indicating its lipophilicity . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 39.4 Ų .Applications De Recherche Scientifique
PCP and Furan Derivatives in Environmental and Health Studies
Treatment Technologies for Contaminated Soil
Research has explored various technologies for removing contaminants like arsenic, chromium, copper, PCP, and dioxins/furans from soil. Thermal treatments, including thermal desorption, have been found effective for organic contaminants, removing more than 99.99% of such substances. However, their effectiveness for inorganic compounds is limited. Chemical processes using acids, bases, redox agents, and surfactants have been considered for extracting both organic and inorganic contaminants from soils (Guemiza et al., 2017).
Environmental Epigenetics and Genome Flexibility
The impact of environmental factors, including certain drugs and pollutants like heavy metals and PCP metabolites, on DNA hydroxymethylation patterns has been studied. Alterations in these patterns can lead to genetic dysfunction and various pathologies, highlighting the need for further research on epigenetically mediated genome flexibility (Efimova et al., 2020).
PCP Contamination and Human Health
Studies have shown that PCP contamination is widespread in the environment and in humans, particularly in areas where schistosomiasis is epidemic. The re-emergence of schistosomiasis has led to increased PCP production and environmental contamination. The health risks associated with PCP and its impurities (PCDD/Fs) in these areas, including thyroid-disrupting effects and cancer risk, are of significant concern (Zheng et al., 2012).
Furan Derivatives from Renewable Carbohydrates
The valorization of sugars from lignocellulosic biomass into furan derivatives like 5-hydroxymethylfurfural (5-HMF) and furfural is a key area of research. These chemicals are used as building blocks for producing a wide range of products. The selection of solvents and reaction conditions for optimizing yields while minimizing environmental impact is crucial in these processes (Esteban et al., 2020).
Propriétés
IUPAC Name |
5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O3/c13-7-8(14)10(16)12(11(17)9(7)15)19-4-6-2-1-5(3-18)20-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNFVMJDFMVJDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)
![4-iodo-1-methyl-N'-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B455713.png)
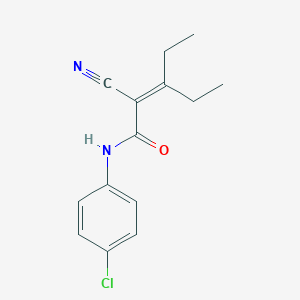
![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
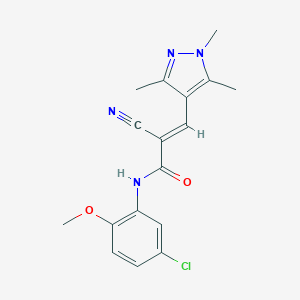
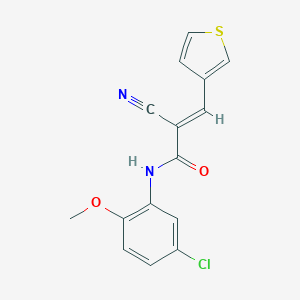
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
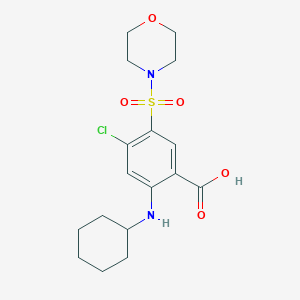
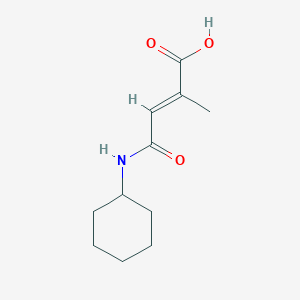
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)
